tert-Butyl 1-isonicotinoylpiperidin-4-ylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[1-(pyridine-4-carbonyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)18-13-6-10-19(11-7-13)14(20)12-4-8-17-9-5-12/h4-5,8-9,13H,6-7,10-11H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYGHDMJDIMODV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601131167 | |
| Record name | Carbamic acid, N-[1-(4-pyridinylcarbonyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601131167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286275-47-5 | |
| Record name | Carbamic acid, N-[1-(4-pyridinylcarbonyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286275-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(4-pyridinylcarbonyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601131167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-isonicotinoylpiperidin-4-ylcarbamate typically involves the reaction of 1-isonicotinoylpiperidin-4-ylamine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing more efficient purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1-isonicotinoylpiperidin-4-ylcarbamate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield and .
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other substituents.
Oxidation and Reduction:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation and Reduction: Specific reagents and conditions would depend on the desired transformation.
Major Products Formed:
Hydrolysis: 1-isonicotinoylpiperidin-4-ylamine and tert-butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 1-isonicotinoylpiperidin-4-ylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .
Biology: In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. It may also serve as a precursor for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a building block for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl 1-isonicotinoylpiperidin-4-ylcarbamate is not well-documented. similar compounds exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
Key Observations :
- In contrast, the isobutyryl group in the analog (CAS 1286265-44-8) imparts lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
- Carbamate Modifications : The methyl carbamate in the 2-chloro derivative introduces steric hindrance, which could alter metabolic stability compared to the unsubstituted carbamate in the target compound .
Stability and Reactivity
- The pyridine ring contributes to resonance stabilization, reducing susceptibility to oxidative degradation .
- Isobutyryl Analog : Aliphatic acyl groups like isobutyryl may confer lower thermal stability compared to aromatic systems, though specific data are unavailable .
Biological Activity
Tert-butyl 1-isonicotinoylpiperidin-4-ylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews its biological activity, synthesizing data from various studies to present a comprehensive overview.
The compound is characterized by the following physicochemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H20N2O2 |
| Molecular Weight | 248.33 g/mol |
| Number of Rotatable Bonds | 4 |
| Number of H-bond Acceptors | 3 |
| Number of H-bond Donors | 2 |
| Lipophilicity (Log P) | 1.05 to 2.5 |
| GI Absorption | High |
| Blood-Brain Barrier Permeability | Yes |
These properties suggest good absorption characteristics and potential central nervous system activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound, particularly against Gram-positive bacteria. Notably, it exhibits potent activity against drug-resistant strains such as:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Vancomycin-resistant Enterococcus faecium (VREfm)
In a comparative study, the compound demonstrated bactericidal effects at low concentrations (0.78-3.125 μg/mL), comparable to established antibiotics like vancomycin and linezolid . Its mechanism involves the depolarization of bacterial cytoplasmic membranes , leading to a loss of membrane potential, which is crucial for bacterial survival .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects . In vitro assays showed that it can inhibit the NLRP3 inflammasome pathway, which plays a significant role in inflammatory responses. In differentiated THP-1 cells, compounds derived from this compound were effective in reducing IL-1β release and pyroptotic cell death induced by ATP stimulation . The results indicated a percentage decrease in pyroptosis relative to vehicle-treated controls, showcasing its potential as an anti-inflammatory agent.
Case Studies
A notable case involved the synthesis and evaluation of derivatives based on this compound. These derivatives were tested for their ability to modulate inflammatory responses in macrophages. The synthesized compounds were subjected to various assays, including:
- Lactate Dehydrogenase (LDH) release assay : To measure cell death.
- ELISA for IL-1β : To quantify inflammatory cytokine release.
The findings indicated that certain derivatives significantly inhibited both LDH release and IL-1β production, suggesting that modifications to the original structure could enhance biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
